ON-013100: A Technical Guide to its Function and Mechanism of Action
ON-013100: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON-013100 is a benzylstyrylsulfone derivative that has demonstrated potent antineoplastic properties as a mitotic inhibitor.[1][2] Extensive preclinical research has identified its primary mechanism of action as the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a critical regulator of protein synthesis that is frequently dysregulated in cancer.[3][4] This targeted inhibition leads to the suppression of key proteins involved in cell cycle progression and survival, such as Cyclin D1 and c-Myc.[3][4] A water-soluble phosphate (B84403) prodrug of ON-013100, known as briciclib (B1667788) (formerly ON 014185), has been developed to improve its clinical applicability and shares the same active pharmacophore and mechanism of action.[4][5] This technical guide provides an in-depth overview of the function of ON-013100, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Targeting eIF4E-Mediated Translation
The primary molecular target of ON-013100 and its active form derived from briciclib is the eukaryotic translation initiation factor 4E (eIF4E).[3][4] eIF4E is a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of messenger RNA (mRNA). In many cancers, the eIF4E pathway is hyperactivated, leading to the increased translation of oncogenic proteins that drive cell proliferation, survival, and metastasis.[4]
ON-013100 exerts its anticancer effects through the following key mechanisms:
-
Direct Binding to eIF4E: Studies have shown that ON-013100 and briciclib directly bind to eIF4E.[3] This interaction disrupts the normal function of eIF4E, thereby inhibiting the initiation of translation of specific mRNAs.
-
Inhibition of Oncogenic Protein Synthesis: By targeting eIF4E, ON-013100 effectively downregulates the protein expression of key drivers of cancer progression, including:
-
Disruption of eIF4E Localization: Treatment with ON-013100 or briciclib has been observed to alter the subcellular localization of eIF4E, causing its accumulation in the nucleus. This sequestration further impairs its cytoplasmic function in translation initiation.
The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on the eIF4E signaling pathway for their growth and survival.
Quantitative Data: In Vitro Efficacy
The in vitro potency of ON-013100 and its prodrug briciclib has been evaluated across a panel of human cancer cell lines using cell viability assays. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized in the table below.
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |
| ON-013100 | JEKO-1 | Mantle Cell Lymphoma | 6.7 - 11.2 | [4] |
| MINO | Mantle Cell Lymphoma | 6.7 - 11.2 | [4] | |
| MCF7 | Breast Cancer | 6.7 - 11.2 | [4] | |
| MDA-MB-231 | Breast Cancer | 6.7 - 11.2 | [4] | |
| AGS | Gastric Cancer | 6.7 - 11.2 | [4] | |
| OE19 | Esophageal Cancer | 6.7 - 11.2 | [4] | |
| OE33 | Esophageal Cancer | 6.7 - 11.2 | [4] | |
| FLO-1 | Esophageal Cancer | 6.7 - 11.2 | [4] | |
| Briciclib | JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 | [1][4] |
| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 | [1][4] | |
| MCF7 | Breast Cancer | 9.8 - 12.2 | [1][4] | |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 | [1][4] | |
| AGS | Gastric Cancer | 9.8 - 12.2 | [1][4] | |
| OE19 | Esophageal Cancer | 9.8 - 12.2 | [1][4] | |
| OE33 | Esophageal Cancer | 9.8 - 12.2 | [1][4] | |
| FLO-1 | Esophageal Cancer | 9.8 - 12.2 | [1][4] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to characterize ON-013100, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of ON-013100 and briciclib.
Cell Viability (MTT) Assay
This protocol is for determining the GI50 of ON-013100 in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
ON-013100 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of ON-013100 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol is for assessing the effect of ON-013100 on the expression of proteins like Cyclin D1 and c-Myc.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantitative measurement of specific proteins, such as Cyclin D1, in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
Commercially available ELISA kit for the protein of interest (e.g., Human Cyclin D1 ELISA Kit)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This may involve diluting cell lysates to fall within the detection range of the assay.
-
Coating: If not using a pre-coated plate, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with the provided blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).
-
Detection Antibody: Wash the plate and add the detection antibody. Incubate as recommended.
-
Enzyme Conjugate: Wash the plate and add the enzyme-conjugated secondary antibody or streptavidin-HRP. Incubate as recommended.
-
Substrate Development: Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop Reaction: Add the stop solution to halt the reaction.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the target protein in the samples.
Clinical Development
Conclusion
ON-013100 is a potent antineoplastic agent that functions by inhibiting the eIF4E-mediated translation of key oncogenic proteins, including Cyclin D1 and c-Myc. This mechanism of action leads to cell cycle arrest and apoptosis in a variety of cancer cell types, as demonstrated by low nanomolar GI50 values in preclinical studies. The experimental protocols outlined in this guide provide a framework for the further investigation of ON-013100 and its derivatives. While the clinical development of its prodrug, briciclib, has faced challenges, the unique mechanism of targeting eIF4E remains a compelling strategy for the development of novel cancer therapeutics. Further research into the structure-activity relationship of benzylstyrylsulfone compounds and their interaction with eIF4E may yield new and improved drug candidates.
